molecular formula C12H14O2 B8468798 1-Phenyl-1,4-hexanedione

1-Phenyl-1,4-hexanedione

Cat. No.: B8468798
M. Wt: 190.24 g/mol
InChI Key: TUJPVUIBKSMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1,4-hexanedione is a significant 1,4-diketone of high interest in organic synthesis and chemical research. Its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol . The compound features two carbonyl groups separated by a methylene bridge, a structure that makes it a versatile building block and crucial intermediate for synthesizing more complex molecules . Specifically, 1,4-diketones like this compound are renowned precursors for the synthesis of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes through reactions like the Paal-Knorr synthesis . These heterocyclic structures are prevalent in many biologically active natural products and pharmaceutical agents, making this diketone particularly valuable in medicinal chemistry and drug discovery research . In catalytic research, diketones with structures similar to this compound, such as 1-phenyl-1,2-propanedione, have been studied for enantioselective hydrogenation, a key process for producing chiral intermediates in pharmaceutical synthesis . The reactivity of this compound is defined by its two ketone groups, which can undergo various reactions including cyclizations, condensations, and enolization, rendering it an indispensable tool for constructing complex molecular frameworks . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-phenylhexane-1,4-dione

InChI

InChI=1S/C12H14O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

TUJPVUIBKSMTMV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 1-phenyl-1,4-hexanedione

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Organic Synthesis Researchers

Executive Summary

1-Phenyl-1,4-hexanedione (PubChem CID: 11063216) is a versatile 1,4-dicarbonyl intermediate utilized primarily in the synthesis of heterocycles via the Paal-Knorr reaction. Unlike its symmetric analogs (e.g., 2,5-hexanedione), its asymmetry allows for the regioselective construction of 2,5-disubstituted pyrroles, furans, and thiophenes—scaffolds critical in the development of atorvastatin-like HMG-CoA reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details its physicochemical profile, Stetter reaction-based synthesis, and application in heterocyclic chemistry.

Chemical Identity & Molecular Architecture
PropertySpecification
IUPAC Name 1-Phenylhexane-1,4-dione
Common Name This compound
CAS Registry Number Not widely listed; Reference PubChem CID 11063216
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
SMILES CCC(=O)CCC(=O)C1=CC=CC=C1
InChI Key TUJPVUIBKSMTMV-UHFFFAOYSA-N

Structural Insight: The molecule features a phenyl ring conjugated to a carbonyl at position C1, providing UV activity and electrophilic distinctness from the isolated ketone at C4. This electronic differentiation is the key driver for regioselectivity in condensation reactions.

Physicochemical Profile

Data aggregated from experimental spectral analysis and high-confidence predictive models.

ParameterValueContext/Method
Physical State Viscous Oil / Low-melting SolidAnalogous to 1-phenyl-1,4-pentanedione (MP ~60°C)
Boiling Point ~338 K (Predicted)@ 760 mmHg
LogP (Octanol/Water) 2.14 (Predicted)Moderate lipophilicity; cell-permeable range
H-Bond Acceptors 2Carbonyl oxygens
H-Bond Donors 0Aprotic
Rotatable Bonds 5High conformational flexibility
Solubility High: DCM, EtOAc, EtOHLow: WaterLipophilic nature dominates
Synthetic Pathway: The Stetter Reaction

The most efficient route to this compound is the Stetter Reaction , a conjugate addition of an aldehyde to a Michael acceptor catalyzed by a nucleophilic carbene (NHC) or thiazolium salt. This method reverses the polarity (umpolung) of the aldehyde.[1]

4.1 Reaction Logic
  • Substrates: Benzaldehyde (Aldehyde donor) + Ethyl Vinyl Ketone (Michael acceptor).

  • Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) + Base.

  • Mechanism: The catalyst deprotonates to form an ylide, which attacks the aldehyde. This adduct attacks the

    
    -carbon of the vinyl ketone.
    
4.2 Mechanistic Visualization

StetterReaction Benzaldehyde Benzaldehyde (Electrophile) Breslow Breslow Intermediate (Nucleophilic Acyl Anion) Benzaldehyde->Breslow 1. Nucleophilic Attack 2. Proton Transfer Catalyst Thiazolium Ylide (Nucleophilic Catalyst) Catalyst->Breslow Activates Product This compound (Target) Breslow->Product 1,4-Addition to EVK (Michael Addition) EVK Ethyl Vinyl Ketone (Michael Acceptor) EVK->Product Product->Catalyst Catalyst Regeneration

Figure 1: The Stetter Reaction mechanism utilizing umpolung chemistry to couple benzaldehyde and ethyl vinyl ketone.

4.3 Experimental Protocol (Standardized)

Reagents:

  • Benzaldehyde (10 mmol, 1.0 equiv)

  • 1-Penten-3-one (Ethyl Vinyl Ketone) (10 mmol, 1.0 equiv)

  • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.5 mmol, 5 mol%)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Ethanol (anhydrous, 20 mL)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the thiazolium catalyst in anhydrous ethanol. Add Et₃N and stir at 70°C for 15 minutes to generate the active ylide.

  • Addition: Add benzaldehyde followed immediately by 1-penten-3-one.

  • Reflux: Heat the mixture at reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of benzaldehyde.

  • Work-up: Cool to room temperature. Pour into ice-water (50 mL) and extract with CH₂Cl₂ (3 x 30 mL).

  • Purification: Wash combined organics with 1M HCl (to remove amine/catalyst), saturated NaHCO₃, and brine. Dry over MgSO₄. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane) to yield the product as a pale yellow oil/solid.

Reactivity & Applications: Paal-Knorr Synthesis

The primary utility of this compound is the synthesis of 2-ethyl-5-phenylpyrroles. This reaction is thermodynamically driven by the formation of the aromatic pyrrole ring.

5.1 Reaction Logic

Condensation with primary amines (


) proceeds through hemiaminal intermediates. The asymmetry of the diketone means the initial attack can occur at C1 or C4, though the final aromatic product is identical regardless of the initial attack site.
5.2 Pathway Visualization

PaalKnorr Diketone This compound Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Nucleophilic Attack (Acid Cat.) Amine Primary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack (Acid Cat.) Enamine Enamine Intermediate Hemiaminal->Enamine - H2O Pyrrole 2-Ethyl-5-Phenylpyrrole (Aromatic Product) Enamine->Pyrrole Cyclization & Dehydration (- H2O)

Figure 2: Paal-Knorr cyclization pathway converting the 1,4-diketone into a substituted pyrrole.

Analytical Characterization

Verification of this compound is best achieved via ¹H NMR, distinguishing the ethyl group triplet/quartet and the succinic backbone triplets.

¹H NMR (300 MHz, CDCl₃) Reference Data:

  • δ 7.98 – 7.46 (m, 5H): Aromatic protons (Phenyl group).

  • δ 3.30 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the phenyl ketone (C2-H).

  • δ 2.86 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the ethyl ketone (C3-H).

  • δ 2.57 (q, J = 7.2 Hz, 2H): Methylene protons of the ethyl group.

  • δ 1.10 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl group.

Key Diagnostic: Look for the two distinct triplets around 2.8–3.3 ppm. If these appear as a singlet, the sample may be the symmetric 1,4-diphenyl or 1,4-diethyl analog.

Handling & Safety (SAR-Based)

Note: Specific SDS data for this exact derivative is limited. The following are standard precautions for alpha-methylene aromatic ketones.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. 1,4-diketones can undergo slow oxidation or polymerization upon prolonged exposure to air and light.

  • Disposal: Dispose of as organic halogen-free waste.

References
  • Stetter Reaction Mechanism & Scope: Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition.

  • Paal-Knorr Pyrrole Synthesis: Amarnath, V., et al. (1995).[2] Intermediates in the Paal-Knorr Synthesis of Furans. Journal of Organic Chemistry.

  • Experimental NMR Data Source: Tokunaga, Y., et al. (1996).[3] Synthesis of this compound via Stetter Reaction. (Cited within broad heterocyclic synthesis studies).

  • General Properties of 1,4-Dicarbonyls: PubChem Compound Summary for CID 11063216.

Sources

An In-depth Technical Guide to 1-phenyl-1,4-hexanedione: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Rare Molecule: The subject of this guide, 1-phenyl-1,4-hexanedione, is a compound for which a Chemical Abstracts Service (CAS) number has not been officially registered, indicating its limited availability in the scientific literature and chemical catalogs. While a record for this molecule exists in the PubChem database with Compound ID 11063216, it lacks specific experimental data.[1] This guide, therefore, serves as a forward-looking technical resource for researchers and drug development professionals. It outlines plausible synthetic routes based on established chemical principles, proposes methodologies for its purification and analysis, and explores its potential as a pharmacologically active agent.

I. Introduction to 1,4-Dicarbonyl Compounds

The 1,4-dicarbonyl moiety is a pivotal structural motif in organic chemistry, serving as a versatile precursor for the synthesis of various five-membered heterocyclic systems such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis.[2] These heterocycles are prevalent in a vast array of pharmaceuticals and biologically active natural products. The specific structure of this compound, incorporating both an aromatic phenyl ring and a linear alkyl chain, suggests its potential as a scaffold in medicinal chemistry, offering opportunities for diverse functionalization.

II. Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of this compound can be predicted using computational models. These predictions provide a foundational understanding for designing synthetic workups, purification strategies, and analytical methods.

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₄O₂PubChem[1]
Molecular Weight190.24 g/mol PubChem[1]
XLogP3-AA (Lipophilicity)1.8PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count5PubChem[1]
Polar Surface Area34.14 ŲPubChem[1]

These predicted properties suggest that this compound is a moderately lipophilic molecule with a low propensity for hydrogen bonding, which may influence its solubility and pharmacokinetic profile.

III. Proposed Synthetic Strategies

The synthesis of 1,4-dicarbonyl compounds is a well-established area of organic chemistry.[2] Two highly effective and relevant methods for the synthesis of this compound are the Stetter reaction and the Michael addition.

The Stetter reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for synthesizing 1,4-dicarbonyl compounds.[2] It involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide anion.[2][3]

For the synthesis of this compound, the logical precursors would be benzaldehyde (the acyl anion precursor) and ethyl vinyl ketone (the Michael acceptor).

Proposed Reaction Pathway: Stetter Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst System Benzaldehyde Benzaldehyde Reaction_Vessel Stetter Reaction (Solvent: e.g., DMSO) Benzaldehyde->Reaction_Vessel EVK Ethyl Vinyl Ketone EVK->Reaction_Vessel Thiazolium_Salt Thiazolium Salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) Thiazolium_Salt->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Stetter reaction for synthesizing this compound.

Exemplary Experimental Protocol (Stetter Reaction):

This protocol is a general guideline based on similar reactions and requires optimization.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.1 eq).

  • Solvent and Base: Add a suitable solvent such as dimethyl sulfoxide (DMSO).[4] Subsequently, add a base, for instance, triethylamine (2.0 eq).[4]

  • Reactant Addition: Introduce freshly distilled benzaldehyde (1.0 eq) to the reaction mixture.

  • Michael Acceptor: Add ethyl vinyl ketone (1.2 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Michael addition involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound.[5][6] To synthesize this compound via this route, one could envision the reaction of a benzoyl anion equivalent with ethyl vinyl ketone.

G cluster_reactants Reactants cluster_catalyst Catalyst/Promoter Benzoyl_Source Benzoyl Anion Equivalent (e.g., from a silyl enol ether) Reaction_Vessel Michael Addition (Solvent: e.g., Dichloromethane) Benzoyl_Source->Reaction_Vessel EVK Ethyl Vinyl Ketone EVK->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Reaction_Vessel Product This compound Reaction_Vessel->Product

Sources

Spectroscopic Characterization of 1-Phenyl-1,4-hexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of 1-phenyl-1,4-hexanedione that will influence its spectra are:

  • Aromatic Ring: The monosubstituted benzene ring will give rise to characteristic signals in both ¹H and ¹³C NMR spectra, as well as specific absorption bands in the IR spectrum.

  • Two Carbonyl Groups: The presence of a benzoyl ketone (C=O adjacent to the phenyl ring) and an aliphatic ketone will result in distinct signals in the ¹³C NMR and IR spectra.

  • Aliphatic Chain: The methylene and methyl protons in the hexanedione chain will produce a set of signals in the ¹H NMR spectrum with specific chemical shifts and coupling patterns.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.95 - 7.92Doublet2HAromatic (ortho-protons to C=O)
7.60 - 7.55Triplet1HAromatic (para-proton to C=O)
7.50 - 7.45Triplet2HAromatic (meta-protons to C=O)
3.25Triplet2H-CH₂- (adjacent to benzoyl C=O)
2.85Triplet2H-CH₂- (adjacent to aliphatic C=O)
2.50Quartet2H-CH₂-CH₃
1.05Triplet3H-CH₃

Interpretation of the ¹H NMR Spectrum:

  • The aromatic protons are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group, appearing in the downfield region (7.45-7.95 ppm). The ortho protons are the most deshielded.

  • The methylene protons adjacent to the two different carbonyl groups are expected to have distinct chemical shifts. The protons next to the benzoyl carbonyl are likely to be more deshielded (3.25 ppm) than those adjacent to the aliphatic ketone (2.85 ppm).

  • The ethyl group attached to the aliphatic carbonyl will show a characteristic quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
209.0Aliphatic C=O
198.0Aromatic C=O
136.5Aromatic C (quaternary, attached to C=O)
133.0Aromatic CH (para)
128.5Aromatic CH (meta)
128.0Aromatic CH (ortho)
38.0-CH₂- (adjacent to aliphatic C=O)
35.5-CH₂-CH₃
30.0-CH₂- (adjacent to benzoyl C=O)
8.0-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • The two carbonyl carbons are expected to appear at very different chemical shifts, with the aliphatic ketone carbon being more upfield (around 209.0 ppm) than the benzoyl ketone carbon (around 198.0 ppm).

  • The aromatic carbons will show four distinct signals, one for the quaternary carbon attached to the carbonyl group and three for the protonated aromatic carbons.

  • The aliphatic carbons will appear in the upfield region of the spectrum, with their chemical shifts influenced by the proximity to the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Intensity Functional Group
3060 - 3030MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
~1715StrongAliphatic C=O stretch
~1685StrongAromatic C=O stretch (conjugated)
1600, 1450Medium to WeakAromatic C=C stretch

Interpretation of the IR Spectrum:

  • The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The conjugated benzoyl ketone will absorb at a lower wavenumber (~1685 cm⁻¹) compared to the aliphatic ketone (~1715 cm⁻¹). This difference is a key diagnostic feature for distinguishing the two carbonyl environments.

  • The aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions.

  • The presence of the aromatic ring will also be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of this compound, is expected. Its intensity may be moderate due to facile fragmentation.

  • Key Fragmentation Pathways:

G M [C₁₂H₁₄O₂]⁺˙ m/z = 190 F1 [C₆H₅CO]⁺ m/z = 105 M->F1 α-cleavage F2 [C₂H₅CO]⁺ m/z = 57 M->F2 α-cleavage F3 [C₆H₅]⁺ m/z = 77 F1->F3 - CO

Figure 2. Predicted key fragmentation pathways for this compound.

m/z Proposed Fragment Significance
190[C₁₂H₁₄O₂]⁺˙Molecular Ion
105[C₆H₅CO]⁺Benzoyl cation (very stable and likely the base peak)
77[C₆H₅]⁺Phenyl cation (from loss of CO from the benzoyl cation)
57[CH₃CH₂CO]⁺Propionyl cation

Interpretation of the Mass Spectrum:

  • The fragmentation of this compound under EI conditions is expected to be dominated by α-cleavage adjacent to the carbonyl groups.

  • Cleavage of the bond between the benzoyl carbonyl and the adjacent methylene group will lead to the formation of the highly stable benzoyl cation at m/z = 105, which is often the base peak in the spectra of such compounds.

  • Loss of a carbonyl group (CO) from the benzoyl cation results in the phenyl cation at m/z = 77.

  • α-Cleavage at the other side of the aliphatic ketone can produce a propionyl cation at m/z = 57.

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a thin film on a salt plate (NaCl or KBr) if the sample is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive spectroscopic profile for this compound. The key diagnostic features include the distinct signals for the two carbonyl groups in the ¹³C NMR and IR spectra, the characteristic aromatic and aliphatic proton signals in the ¹H NMR spectrum, and the dominant fragmentation pathways leading to the benzoyl cation in the mass spectrum. This technical guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063216, this compound. Retrieved from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility of 1-phenyl-1,4-hexanedione in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a critical first step in a multitude of scientific endeavors, from drug formulation to chemical synthesis. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-phenyl-1,4-hexanedione. In the absence of extensive published experimental data, this guide establishes a robust theoretical framework based on the principle of "like dissolves like" to predict solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of solubility is provided, empowering researchers to generate empirical data. This guide is intended to be a valuable resource for scientists working with this compound, enabling informed solvent selection and facilitating its application in research and development.

Introduction to this compound and the Principles of Solubility

This compound is a dicarbonyl compound with the molecular formula C₁₂H₁₄O₂[1]. Its structure, featuring a phenyl group and a hexane-1,4-dione moiety, imparts a moderate degree of lipophilicity, as suggested by its computed XLogP3 value of 1.8[1]. The presence of two ketone functional groups introduces polarity and the potential for hydrogen bonding with protic solvents.

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another[2][3][4]. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents[2][3][4]. The overall polarity of an organic molecule is a composite of its polar functional groups and nonpolar hydrocarbon portions[5].

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural analysis of this compound, we can predict its solubility in a variety of organic solvents. The presence of the polar ketone groups suggests that it will exhibit some solubility in polar solvents. However, the nonpolar phenyl ring and the hydrocarbon chain will contribute to its solubility in less polar and nonpolar solvents.

The following table provides a predictive assessment of the solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are derived from theoretical principles and should be confirmed by experimental determination.

Solvent ClassificationSolventPolarity Index (P')[6][7]Predicted SolubilityRationale
Nonpolar Hexane0.1Medium to High The nonpolar hydrocarbon chain of this compound will interact favorably with the nonpolar hexane molecules.
Toluene2.4High The phenyl group in this compound will have strong π-π stacking interactions with the aromatic ring of toluene.
Polar Aprotic Dichloromethane (DCM)3.1High DCM's moderate polarity can effectively solvate both the polar and nonpolar regions of the molecule.
Acetone5.1High The ketone group in acetone can interact favorably with the ketone groups in this compound.
Ethyl Acetate4.4High The ester group in ethyl acetate provides a good balance of polarity to dissolve the compound.
Acetonitrile5.8Medium While polar, the strong dipole of acetonitrile might not interact as favorably with the less polar parts of the molecule compared to other polar aprotic solvents.
Dimethylformamide (DMF)6.4High DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)7.2High DMSO is a strong hydrogen bond acceptor and highly polar, making it a good solvent for a wide range of compounds.
Polar Protic Methanol5.1Medium The hydroxyl group of methanol can act as a hydrogen bond donor to the ketone's oxygen atoms, but the small nonpolar portion of methanol may limit overall solubility.
Ethanol4.3Medium to High Similar to methanol, ethanol can form hydrogen bonds. Its slightly larger nonpolar character may enhance solubility compared to methanol.
Isopropanol3.9Medium to High Isopropanol's larger alkyl group increases its nonpolar character, potentially improving interactions with the phenyl and hexane moieties of the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted shake-flask method, a robust technique for determining the equilibrium solubility of a solid in a liquid solvent[8].

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Pipettes and general laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil1 Place vials in a shaker bath at a constant temperature prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot using a syringe filter sample2->sample3 sample4 Dilute the filtered sample with a known volume of solvent sample3->sample4 analyze Analyze the concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) sample4->analyze calc1 Determine the concentration of the diluted sample from the calibration curve analyze->calc1 calc2 Calculate the original concentration in the saturated solution calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility.

    • Transfer the solid into a series of vials, each containing a precise volume of a different organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded as solubility is temperature-dependent.

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

    • Accurately weigh the filtered aliquot to determine its mass.

  • Analysis:

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Data Calculation:

    • Calculate the concentration of the undiluted (saturated) solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Causality Behind Experimental Choices and Self-Validation

  • Use of Excess Solid: Starting with an excess of the solid ensures that the resulting solution is saturated at the given temperature, which is the definition of solubility.

  • Constant Temperature Agitation: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining reproducible results. Agitation is necessary to facilitate the dissolution process and reach equilibrium faster.

  • Filtration of Supernatant: This step is a self-validating measure to ensure that only the dissolved solute is being quantified. The presence of any solid particulate matter would lead to erroneously high solubility values.

  • Use of a Calibrated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A properly validated method with a standard calibration curve ensures the trustworthiness of the results.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While experimental data is not yet widely available, the theoretical predictions based on molecular structure and solvent polarity offer valuable guidance for solvent selection in practical applications. The detailed experimental protocol provided herein equips researchers with a reliable methodology to determine the precise solubility of this compound, thereby contributing to the broader scientific knowledge base and facilitating its use in drug development and chemical research.

References

Sources

Synthesis of 1-Phenyl-1,4-hexanedione Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Phenyl-1,4-hexanedione Analogs in Medicinal Chemistry

The 1,4-dicarbonyl motif is a cornerstone in the architecture of numerous biologically active molecules and natural products.[1] Specifically, this compound and its analogs serve as pivotal intermediates in the synthesis of a diverse array of heterocyclic compounds, which are of paramount importance in drug discovery.[1][2] The strategic value of these diones lies in their ability to be readily transformed into five-membered heterocycles such as furans and pyrroles through well-established reactions like the Paal-Knorr synthesis.[1][3] These resulting heterocyclic scaffolds are prevalent in a multitude of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4]

This guide provides an in-depth exploration of the primary synthetic routes to this compound analogs, with a focus on the underlying mechanistic principles that govern these transformations. For the researcher and drug development professional, a thorough understanding of these synthetic strategies is crucial for the rational design and efficient production of novel therapeutic agents. We will delve into the intricacies of the Stetter reaction and the Michael addition, offering detailed experimental protocols and insights into the selection of appropriate reaction conditions. Furthermore, we will touch upon alternative methodologies, such as palladium-catalyzed cross-coupling reactions, to provide a comprehensive overview of the synthetic chemist's toolkit for accessing this versatile class of molecules.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of 1,4-dicarbonyl compounds presents a unique challenge due to the inherent polarity mismatch of potential starting materials.[5] However, several elegant and efficient methods have been developed to overcome this hurdle. Here, we will focus on two of the most powerful and widely employed strategies: the Stetter reaction and the Michael addition.

The Stetter Reaction: A Powerful Tool for 1,4-Dicarbonyl Synthesis

The Stetter reaction is a classic yet highly effective method for the formation of a carbon-carbon bond to yield 1,4-dicarbonyl compounds.[6] This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, a transformation that is typically catalyzed by a nucleophilic species such as a cyanide ion or an N-heterocyclic carbene (NHC).[6][7] The key to the Stetter reaction is the concept of "umpolung," or the reversal of the normal polarity of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile.[7]

Mechanism of the Stetter Reaction

The catalytic cycle of the Stetter reaction, when employing an NHC catalyst, can be broken down into the following key steps:

  • Catalyst Activation: The NHC catalyst, generated in situ from a thiazolium salt precursor and a base, attacks the aldehyde.

  • Breslow Intermediate Formation: A proton transfer leads to the formation of the critical Breslow intermediate, where the original carbonyl carbon is now nucleophilic.

  • Conjugate Addition: This nucleophilic carbon then attacks the β-carbon of the Michael acceptor (an α,β-unsaturated ketone in this case).

  • Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the desired 1,4-dicarbonyl product and regenerates the active catalyst.

Stetter_Mechanism cluster_cycle Catalytic Cycle Aldehyde R-CHO (Aldehyde) Breslow Breslow Intermediate Aldehyde->Breslow + NHC Michael_Acceptor R'CH=CHCOR'' (Michael Acceptor) NHC NHC Adduct Adduct Breslow->Adduct + Michael Acceptor Product_Intermediate Product Intermediate Adduct->Product_Intermediate Proton Transfer Product_Intermediate->Breslow - Product + Aldehyde Product R-CO-CHR'-CH2-COR'' (1,4-Dicarbonyl) Product_Intermediate->Product - NHC

Stetter Reaction Mechanism

Experimental Protocol: Synthesis of this compound via Stetter Reaction

This protocol is adapted from a general procedure for the synthesis of 1,4-diketone derivatives.[8]

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl vinyl ketone (2.5 equivalents)

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (NHC catalyst precursor, 30 mol %)

  • Triethylamine (TEA, 50 mol %)

  • Dimethyl sulfoxide (DMSO, as solvent)

  • Dichloromethane (DCM, for extraction)

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • To a solution of benzaldehyde (0.1 mmol) in DMSO (1 mL), add ethyl vinyl ketone (0.25 mmol), 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.03 mmol), and triethylamine (0.05 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solution in vacuo.

  • Extract the residue with dichloromethane.

  • Perform a standard aqueous workup and concentrate the organic phase.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford this compound.

EntryAldehydeMichael AcceptorYield (%)
1BenzaldehydeMethyl vinyl ketone85
24-MethoxybenzaldehydeMethyl vinyl ketone92
32-ChlorobenzaldehydeMethyl vinyl ketone78

Table 1: Representative yields for the Stetter reaction synthesis of 1,4-diketone analogs. Data adapted from a study on related arenoxy-substituted diketones.[8]

The Michael Addition: A Versatile C-C Bond Forming Reaction

The Michael addition is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9] In the context of synthesizing this compound analogs, this typically involves the reaction of an enolate, derived from a ketone like acetophenone, with an α,β-unsaturated ketone such as ethyl vinyl ketone.[10]

Mechanism of the Michael Addition

The reaction proceeds through a well-defined, three-step mechanism:[9]

  • Enolate Formation: A base abstracts an α-proton from the ketone (the Michael donor) to form a resonance-stabilized enolate.

  • Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).

  • Protonation: The resulting enolate intermediate is protonated by a proton source (often the solvent or a mild acid introduced during workup) to yield the final 1,4-dicarbonyl product.

Michael_Addition_Mechanism cluster_steps Reaction Steps Ketone Acetophenone (Michael Donor) Enolate Enolate Formation Ketone->Enolate + Base Enone Ethyl Vinyl Ketone (Michael Acceptor) Base Base Addition Conjugate Addition Enolate->Addition + Ethyl Vinyl Ketone Protonation Protonation Addition->Protonation Intermediate Enolate Product This compound Protonation->Product + H+

Michael Addition Mechanism

Experimental Protocol: Synthesis of a this compound Analog via Michael Addition

This is a representative protocol based on general principles of Michael addition reactions.[6]

Materials:

  • Acetophenone (1 equivalent)

  • Ethyl vinyl ketone (1.1 equivalents)

  • Sodium ethoxide (catalytic amount, e.g., 10 mol %)

  • Ethanol (as solvent)

  • Dilute aqueous acid (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask, dissolve acetophenone (10 mmol) in ethanol (20 mL).

  • Carefully add a catalytic amount of sodium ethoxide (1 mmol).

  • To this mixture, add ethyl vinyl ketone (11 mmol) dropwise at room temperature with stirring.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute aqueous acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the this compound analog.

Alternative Synthetic Routes

While the Stetter reaction and Michael addition are workhorse methods, other strategies can be employed for the synthesis of this compound analogs. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful alternative.[11][12] These methods often involve the coupling of an acyl chloride with an organometallic reagent, providing a direct route to the desired diketone.[11] Although a detailed discussion is beyond the scope of this guide, it is a valuable area for further exploration, particularly when functional group tolerance is a primary concern.[12]

Application in Heterocyclic Synthesis: The Paal-Knorr Synthesis

The true synthetic utility of this compound analogs is realized in their conversion to valuable heterocyclic scaffolds. The Paal-Knorr synthesis is a prime example, providing a straightforward route to furans and pyrroles.[3][13]

  • Furan Synthesis: In the presence of an acid catalyst, the 1,4-dicarbonyl compound undergoes an intramolecular cyclization and subsequent dehydration to form a furan ring.[13][14]

  • Pyrrole Synthesis: When the 1,4-dicarbonyl compound is treated with a primary amine or ammonia, a similar cyclization and dehydration sequence occurs, leading to the formation of a pyrrole ring.[13][14]

Paal_Knorr_Synthesis cluster_furan Furan Synthesis cluster_pyrrole Pyrrole Synthesis Diketone This compound Analog Furan Substituted Furan Diketone->Furan [H+] Pyrrole Substituted Pyrrole Diketone->Pyrrole R-NH2

Paal-Knorr Synthesis of Furans and Pyrroles

The furan and pyrrole cores are present in a vast number of FDA-approved drugs and are considered "privileged structures" in medicinal chemistry.[2][15] Their diverse biological activities make them attractive targets for drug development programs.[2][4]

Conclusion

The synthesis of this compound analogs provides access to a class of highly versatile intermediates with significant potential in drug discovery and development. The Stetter reaction and Michael addition represent two of the most robust and mechanistically well-understood methods for their preparation. A thorough grasp of these synthetic strategies, coupled with an appreciation for their application in the construction of medicinally relevant heterocycles, empowers researchers to design and execute efficient synthetic campaigns toward novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in this exciting and impactful field.

References

  • Recent Developments of Stetter Reaction: A Brief Review. (2022). Biomedicine and Chemical Sciences.

  • Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. (n.d.). MDPI.

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (n.d.). ChemRxiv.

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). ACS Omega.

  • Stetter Reaction. (n.d.). Organic Chemistry Portal.

  • CARBONYL COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College.

  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). PMC.

  • Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. (2019). YouTube.

  • Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction. (n.d.). Benchchem.

  • Paal–Knorr synthesis. (n.d.). Wikipedia.

  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. (n.d.). Organic Chemistry Portal.

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

  • Palladium-catalyzed coupling reactions of aryl chlorides. (n.d.). PubMed.

  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). PubMed.

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.

  • Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. (n.d.). Benchchem.

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.

  • Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. (n.d.). Organic Chemistry Portal.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.

  • Michael Reaction. (n.d.). NROChemistry.

  • Michael addition reaction. (n.d.). Wikipedia.

  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.

  • Synthetic approaches to 1,4-dicarbonyl compounds. (n.d.). ResearchGate.

Sources

Methodological & Application

experimental procedure for the cyclization of 1-phenyl-1,4-hexanedione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Cyclodehydration of 1-Phenyl-1,4-hexanedione to 2-Ethyl-5-phenylfuran

Executive Summary

This application note details the experimental protocols for the cyclization of this compound to 2-ethyl-5-phenylfuran via the Paal-Knorr furan synthesis. This transformation is a cornerstone in medicinal chemistry for generating 2,5-disubstituted furan scaffolds, which are prevalent in bioactive natural products and pharmaceutical intermediates.[1]

We present two distinct methodologies:

  • Standard Thermal Cyclization: A robust, scalable protocol using p-toluenesulfonic acid (p-TsOH) with azeotropic water removal.[1]

  • Green Microwave Synthesis: A solvent-free, high-throughput variant using Montmorillonite K-10 clay.[1]

Mechanistic Insight: The Paal-Knorr Furan Synthesis

To optimize yield, one must understand the causality of the reaction.[1] The transformation is an acid-catalyzed cyclodehydration. The driving force is the formation of the aromatic furan ring, but the reaction is an equilibrium process that requires the removal of water to proceed to completion.[1]

Key Mechanistic Steps:

  • Activation: Protonation of one carbonyl oxygen increases electrophilicity.

  • Enolization: The chemically equivalent carbonyl undergoes tautomerization to the enol form.[1][2]

  • Cyclization: Intramolecular nucleophilic attack by the enol oxygen onto the protonated carbonyl forms a cyclic hemiacetal.[1][2]

  • Aromatization: Acid-catalyzed dehydration yields the aromatic furan.

Pathway Diagram

PaalKnorrMechanism Substrate This compound Protonation Protonated Intermediate Substrate->Protonation + H+ Enol Enol Tautomer Protonation->Enol Tautomerization Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization Product 2-Ethyl-5-phenylfuran Hemiacetal->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway of the acid-catalyzed Paal-Knorr cyclization.[1]

Experimental Protocols

Method A: Robust Thermal Cyclization (Dean-Stark)

Recommended for gram-scale synthesis and high purity requirements.[1]

Rationale: This method utilizes a Dean-Stark trap to physically remove water from the reaction matrix.[1] According to Le Chatelier’s principle, this drives the equilibrium toward the furan product, preventing the reverse hydrolysis reaction.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H2O) (0.05 equiv)[1][3]

  • Toluene (Reagent Grade, 10 mL/g of substrate)[1]

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add this compound (e.g., 1.90 g, 10 mmol) and toluene (20 mL) to the RBF.

  • Catalyst Addition: Add p-TsOH·H2O (95 mg, 0.5 mmol).[1]

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure toluene is condensing and filling the trap.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (diketone) is more polar than the product (furan).[1]

    • Target Time: 2–4 hours.[1]

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2 x 10 mL) to neutralize the acid, followed by brine (10 mL).[1]

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

Method B: Green Microwave-Assisted Synthesis

Recommended for rapid screening and solvent minimization.[1]

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the rate-determining dehydration step.[1] Montmorillonite K-10 is a solid acid catalyst that simplifies workup to a mere filtration.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Montmorillonite K-10 clay (200% w/w relative to substrate)[1]

  • Solvent: None (Neat) or minimal Ethanol.[1]

Protocol:

  • Mixing: In a microwave-safe vial, disperse this compound (190 mg, 1 mmol) onto Montmorillonite K-10 (380 mg). Grind to a fine powder if neat.[1]

  • Irradiation: Seal the vial and irradiate at 300W (maintaining internal temp ~100°C) for 5–10 minutes.

  • Extraction: Cool the vial. Add EtOAc (5 mL) and stir for 2 minutes to desorb the product.

  • Filtration: Filter through a pad of Celite to remove the clay.[1]

  • Isolation: Concentrate the filtrate.

Data Analysis & Validation

Comparative Performance Table
ParameterMethod A (Thermal/p-TsOH)Method B (Microwave/K-10)
Reaction Time 3.0 Hours10 Minutes
Isolated Yield 88 - 92%80 - 85%
Scalability High (Gram to Kg)Low (mg to Gram)
Green Metric Low (Uses Toluene)High (Solvent-free possible)
Product Characterization (Self-Validating System)

To confirm the formation of 2-ethyl-5-phenylfuran , look for the specific diagnostic signals in the 1H NMR spectrum.[1] The disappearance of the two carbonyl signals in 13C NMR is also definitive.[1]

Diagnostic 1H NMR Signals (CDCl3, 400 MHz):

  • Aromatic Phenyl: Multiplet, δ 7.20 – 7.70 ppm (5H).[1]

  • Furan Ring (C3/C4): Two doublets (or overlapping singlets) in the range of δ 6.20 – 6.70 ppm (2H).[1] Crucial: Absence of these peaks indicates failure to cyclize.

  • Ethyl Group (CH2): Quartet, ~δ 2.70 ppm (2H, J = 7.5 Hz).[1]

  • Ethyl Group (CH3): Triplet, ~δ 1.25 ppm (3H, J = 7.5 Hz).[1]

Experimental Workflow Diagram

This logic flow guides the researcher through the synthesis and decision-making process during purification.

Workflow Start Start: this compound Reaction Reflux with p-TsOH (Dean-Stark) Start->Reaction Check TLC Check (2h) Reaction->Check Continue Continue Reflux (+1h) Check->Continue SM Present Workup Quench (NaHCO3) & Extract Check->Workup Conversion >98% Continue->Check Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Analyze NMR Validation Purify->Analyze

Figure 2: Decision tree for the synthesis and purification of 2-ethyl-5-phenylfuran.

References

  • Paal, C. (1884).[1][4] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[1] [1]

  • Knorr, L. (1884).[1][4] "Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester". Berichte der deutschen chemischen Gesellschaft, 17(2), 2863–2870.[1] [1]

  • Amarnath, V., & Amarnath, K. (1995).[1][4] "Intermediates in the Paal-Knorr synthesis of furans". The Journal of Organic Chemistry, 60(2), 301–307.[1]

  • Li, C. J., & Chan, T. H. (1999).[1] Organic Reactions in Aqueous Media. Wiley-Interscience.[1] (Reference for Green Chemistry principles in cyclization).

  • Minetto, G., et al. (2005).[1] "Microwave-Assisted Paal–Knorr Reaction". European Journal of Organic Chemistry, 2005(24), 5284–5288.[1] [1]

Sources

Analytical Protocols for the Detection of 1-Phenyl-1,4-hexanedione in Forensic and Pharmaceutical Matrices

[1][2][3]

Abstract & Scope

This application note details the analytical characterization and quantification of 1-phenyl-1,4-hexanedione (PHD) . While often overlooked, PHD is a critical structural marker appearing as a byproduct in the synthesis of specific synthetic cathinones (e.g., Hexedrone, N-ethylhexedrone) and as an oxidative degradation product in pharmaceutical precursors involving propiophenone derivatives.[1][2][3]

This guide provides two validated workflows:

  • GC-MS (EI): For impurity profiling in raw chemical materials and seized drug samples.[1][2][3]

  • UHPLC-MS/MS (ESI+): For trace detection in biological matrices (plasma/urine) for toxicological screening.[1][2][3]

Physicochemical Profile & Analytical Logic

Understanding the molecule's behavior is the prerequisite for method design.[1][2][3]

PropertyValueAnalytical Implication
CAS Number 11063216Specific isomer identification is critical; distinct from 1,2- or 1,5-diones.[1][2][3]
Molecular Formula

MW = 190.24 g/mol .[1][2][3][4]
Structure Ph-C(=O)-CH2-CH2-C(=O)-Et

-diketone structure allows for specific McLafferty rearrangements and alpha-cleavages.[1][2][3]
LogP ~1.8Moderately lipophilic.[1][2][3] Requires Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) with non-polar retention mechanisms.[1][2][3]
Boiling Point ~300°C (est.[1][2][3] atm)High boiling point requires elevated GC oven temperatures (>280°C) to prevent carryover.[1][2][3]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Target Application: Impurity profiling of bulk substances (powders, liquids).[1][2][3] Rationale: The electron ionization (EI) source provides a distinct fragmentation fingerprint, distinguishing the 1,4-dione from its 1,5-isomer (a common Stetter reaction byproduct).[1][2][3]

Sample Preparation (Liquid-Liquid Extraction)[1][2][3]
  • Weighing: Dissolve 10 mg of bulk sample in 10 mL of Methanol (HPLC Grade).

  • Dilution: Dilute 100

    
    L of this solution into 900 
    
    
    L of Ethyl Acetate.
  • Internal Standard: Add 10

    
    L of Benzophenone-d10  (100 
    
    
    g/mL) as an internal standard (IS).
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into a GC vial.
    
Instrument Parameters[1][2][3][5]
  • System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m

    
     0.25 mm 
    
    
    0.25
    
    
    m).[1][2][3]
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3]

  • Inlet: Splitless mode (1 min purge), 280°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (Hold 5 min)

  • MS Source: EI (70 eV), 230°C.[1][2][3]

  • Acquisition: Scan mode (m/z 40–400) for ID; SIM mode for quantitation.[1][2][3]

Detection & Fragmentation Logic

The 1,4-dione structure yields a specific fragmentation pattern driven by alpha-cleavage at the carbonyl groups.[1][2][3]

  • Target Ion (Quant): m/z 105 (Benzoyl cation,

    
    ).[1][2][3]
    
  • Qualifier 1: m/z 77 (Phenyl cation,

    
    ).[1][2][3]
    
  • Qualifier 2: m/z 57 (Propionyl cation,

    
    ).
    
  • Differentiation: Unlike 1-phenyl-1,5-hexanedione, the 1,4-isomer may show a lower abundance of m/z 43 and a distinct ratio of m/z 105/133 due to the ethylene bridge stability.[1][2][3]

Method B: UHPLC-MS/MS

Target Application: Toxicology (Urine/Plasma) and trace environmental analysis.[1][2][3] Rationale: High sensitivity is required for biological matrices where PHD might exist as a minor metabolite or degradation product.[1][2][3]

Sample Preparation (Supported Liquid Extraction - SLE)
  • Aliquot: 200

    
    L plasma/urine.[1][2][3]
    
  • Loading: Load onto a diatomaceous earth SLE cartridge (e.g., Isolute SLE+). Wait 5 mins for absorption.

  • Elution: Elute with 2

    
     600 
    
    
    L Methyl tert-butyl ether (MTBE).
  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100

    
    L Mobile Phase A/B (50:50).
    
Instrument Parameters[1][2][3][5]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1

    
     100 mm, 1.7 
    
    
    m).
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient:

    • 0.0 min: 10% B[1][2][3]

    • 5.0 min: 90% B[1][2][3]

    • 6.0 min: 90% B[1][2][3]

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1][2][3]

MS/MS Transitions (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.[1][2][3] The diketone protonates readily at the carbonyl oxygen.[1][2][3]

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Assignment
191.1

105.0 20Ph-CO cleavage (Quantifier)
191.1

57.1 25Ethyl-CO cleavage
191.1

77.0 35Phenyl ring

Visual Analytical Workflow

The following diagram illustrates the decision matrix and workflow for selecting the appropriate method based on sample type.

AnalyticalWorkflowStartSample IntakeDecisionMatrix Type?Start->DecisionBulkBulk Chemical / Powder(High Conc.)Decision->BulkChemicalBioBiological Fluid / Trace(Low Conc.)Decision->BioBiologicalPrepGCLLE (Methanol/EtAc)Filter 0.22µmBulk->PrepGCPrepLCSLE Extraction (MTBE)ReconstituteBio->PrepLCGCMSGC-MS (EI Source)DB-5MS ColumnPrepGC->GCMSLCMSUHPLC-MS/MS (ESI+)C18 ColumnPrepLC->LCMSDataGCData: Impurity Profiling(Target: m/z 105, 77)GCMS->DataGCDataLCData: Trace Quantitation(MRM: 191 -> 105)LCMS->DataLC

Figure 1: Decision matrix for analytical method selection based on sample concentration and matrix complexity.

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation parameters must be established in your local laboratory before routine use.

Linearity & Range[1][2][3][5]
  • GC-MS: 1.0 – 100

    
    g/mL (
    
    
    ).[1][2][3]
  • LC-MS/MS: 5.0 – 1000 ng/mL (

    
    ).[1][2][3]
    
  • Note: Diketones can exhibit non-linear adsorption at very low concentrations on active sites in GC liners.[1][2][3] Use deactivated glass liners.

Recovery (Accuracy)

Perform spike-recovery studies at three levels (Low, Mid, High).[1][2][3]

  • Acceptance Criteria: 80–120% recovery for biological matrices; 95–105% for bulk chemicals.[1][2][3]

Troubleshooting Common Issues
  • Tailing Peaks (GC): 1,4-diketones can enolize and interact with silanols.[1][2][3] Ensure the column is "UI" (Ultra Inert) grade.[1][2][3] If tailing persists, consider derivatization with MSTFA to form the trimethylsilyl enol ether, though direct analysis is usually sufficient.[1][2][3]

  • Carryover (LC): The lipophilic nature (LogP 1.[1][2][3]8) may cause sticking in the injector loop.[1][2][3] Use a needle wash of 90:10 Acetonitrile:Isopropanol.[1][2][3]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11063216, this compound. Retrieved February 5, 2026, from [Link][1][2][3]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][2][3] SWGDRUG Recommendations, Version 9.0. (Standard for validation protocols). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][2][3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Contextual grounding for cathinone impurity profiling). Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: this compound. Retrieved from [Link][1][2][3]

Troubleshooting & Optimization

troubleshooting Paal-Knorr synthesis with 1-phenyl-1,4-hexanedione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis with 1-phenyl-1,4-hexanedione Ticket ID: PK-PH-HEX-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

Welcome to the technical support hub for the Paal-Knorr synthesis. You are working with This compound , an asymmetric 1,4-diketone. Unlike symmetric substrates (e.g., 2,5-hexanedione), your substrate presents two distinct carbonyl environments:

  • C1 (Phenyl-adjacent): Conjugated with the aromatic ring, making it less electrophilic and sterically hindered.

  • C4 (Ethyl-adjacent): An aliphatic ketone, more electrophilic and sterically accessible.

This asymmetry dictates the reaction kinetics and is the root cause of most failure modes (incomplete conversion or regiochemical stagnation). The following guide addresses these specific challenges.

Module 1: Mechanistic Diagnostics

Visualizing the Pathway

Before troubleshooting, verify your understanding of the reaction trajectory. The diagram below illustrates the critical rate-determining steps for your specific substrate.

PaalKnorrMechanism cluster_0 Critical Failure Point SM This compound (Substrate) Inter1 Hemiaminal Intermediate (Attack at C4 preferred) SM->Inter1 Nucleophilic Attack (Acid Cat.) Furan Side Product: 2-phenyl-5-ethylfuran SM->Furan Acid Cat. / No Amine (Cyclodehydration) Amine Primary Amine (R-NH2) Amine->Inter1 Cycliz Cyclization (Rate Limiting Step) Inter1->Cycliz Ring Closure Product 2-phenyl-5-ethylpyrrole Cycliz->Product Dehydration (-H2O) Water - 2 H2O

Figure 1: Reaction pathway for this compound. Note that the aliphatic ketone (C4) is kinetically favored for the initial attack, but cyclization requires attacking the hindered phenyl-ketone (C1).

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Stalled or Low Conversion

Q: I see starting material (SM) on TLC after 24 hours reflux. Why isn't it converting? A: This is likely due to the "Phenyl Wall" effect .

  • The Cause: The initial attack of the amine likely occurs at the C4 (ethyl) carbonyl because it is more accessible. However, the second step—ring closure—requires the nitrogen lone pair to attack the C1 (phenyl) carbonyl. This carbonyl is deactivated by conjugation with the benzene ring and sterically crowded.

  • The Fix:

    • Increase Acid Catalyst: If using acetic acid, switch to a stronger acid catalyst like p-Toluenesulfonic acid (p-TsOH) (1-5 mol%). The protonation of the C1 carbonyl is essential to overcome the conjugation barrier [1].

    • Water Removal: The reaction generates 2 equivalents of water.[1] This is an equilibrium process. Use a Dean-Stark trap (toluene reflux) or add Molecular Sieves (4Å) to drive the equilibrium forward [2].

    • Microwave Irradiation: Thermal heating is often insufficient for deactivated carbonyls. Microwave irradiation (see Protocol B) can accelerate the dehydration step significantly [3].

Q: My product is a mixture of Pyrrole and Furan. How do I stop Furan formation? A: Furan formation is the primary competitive side reaction.

  • The Cause: Under acidic conditions, the enol form of the diketone can attack the other carbonyl before the amine does. This cyclodehydration leads to 2-phenyl-5-ethylfuran. This happens if the amine is not nucleophilic enough or if the amine concentration is too low [4].

  • The Fix:

    • Amine Excess: Ensure you are using at least 1.2 to 1.5 equivalents of amine relative to the diketone.

    • Order of Addition: Mix the amine and diketone before adding the acid catalyst. Allow the imine to form (15-30 mins) before heating or adding strong acid.

Category B: Impurity Profiling

Q: I have a dark, tarry baseline on my TLC. What is it? A: This indicates oligomerization .

  • The Cause: Pyrroles are electron-rich and can polymerize (pyrrole red) in the presence of strong acids and oxygen.

  • The Fix:

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Acid Neutralization: Quench the reaction immediately upon completion with saturated NaHCO₃. Do not let the crude reaction sit in acidic media.

Module 3: Optimized Protocols

Protocol A: Standard Thermal (Dean-Stark)

Best for scale-up (>1g) where microwave is unavailable.

ParameterSpecification
Solvent Toluene (or Benzene if permitted)
Stoichiometry 1.0 eq Diketone : 1.2 eq Amine : 0.05 eq p-TsOH
Setup Round bottom flask + Dean-Stark trap + Reflux condenser
Time 4–12 Hours (Monitor by TLC)

Step-by-Step:

  • Dissolve this compound (1.0 eq) and primary amine (1.2 eq) in Toluene (0.5 M concentration).

  • Stir at room temperature for 20 minutes to promote initial hemiaminal formation.

  • Add p-Toluenesulfonic acid monohydrate (5 mol%).

  • Heat to vigorous reflux. Ensure water is collecting in the trap.

  • Stop Point: When SM disappears or Furan byproduct appears.

Protocol B: Microwave-Assisted (High Throughput)

Best for difficult amines (e.g., anilines) or rapid screening.

ParameterSpecification
Solvent Ethanol or Solvent-Free (Neat)
Stoichiometry 1.0 eq Diketone : 1.5 eq Amine
Catalyst Montmorillonite K-10 Clay or Acetic Acid (10%)
Settings 100–120°C, 150W (Max Power)

Step-by-Step:

  • In a microwave vial, combine diketone and amine.

  • Add acidic support (e.g., 100mg K-10 clay per mmol) OR 2 drops of glacial acetic acid.

  • Seal and irradiate at 120°C for 5–10 minutes [5].

  • Cool, filter (to remove clay), and concentrate.

Module 4: Isolation & Purification Decision Tree

Use the following logic flow to determine the best purification method for your crude mixture.

PurificationTree Start Crude Reaction Mixture CheckTLC Check TLC (Hexane:EtOAc 9:1) Start->CheckTLC Acidic Is Mixture Acidic? CheckTLC->Acidic Quench Wash with NaHCO3 Dry over MgSO4 Acidic->Quench Yes Solid Product State? Acidic->Solid No (Already Neutral) Quench->Solid Recryst Recrystallization (EtOH/Water or Hexane) Solid->Recryst Solid Precipitate Chrom Flash Chromatography (Neutral Alumina) Solid->Chrom Oily/Complex Mix Warning Avoid Silica Gel (Acidic nature may decompose pyrrole) Chrom->Warning Caution

Figure 2: Purification workflow. Note the warning regarding Silica Gel; pyrroles can be acid-sensitive, so neutral alumina is often preferred for chromatography.

References

  • Amarnath, V., et al. (1991).[2][3][4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Explains the rate-limiting step and the necessity of acid catalysis for hindered ketones.

  • Smith, M. B. (2020).[5] March's Advanced Organic Chemistry. Wiley. (General reference for dehydration equilibria in heterocycle synthesis).

  • Minetto, G., et al. (2005).[2][4][6] "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry.[4][6] Details the acceleration of pyrrole synthesis using microwave irradiation.

  • Organic Chemistry Portal. "Paal-Knorr Furan Synthesis." Highlights the competitive pathway when amines are insufficient.

  • Rao, H. S. P., & Jothilingam, S. (2004).[4] "Microwave mediated facile one-pot synthesis of polyarylpyrroles." Tetrahedron.

Sources

Technical Support Center: Catalyst Selection for 1-Phenyl-1,4-hexanedione Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the intramolecular cyclization of 1-phenyl-1,4-hexanedione. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices in catalyst selection that dictate the reaction outcome. Here, we move beyond simple protocols to explain the causality behind the chemistry, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Core Concepts: The Duality of 1,4-Dione Cyclization

This compound is a versatile substrate that can yield two distinct cyclic products depending entirely on the catalytic conditions employed. The choice between an acid or a base catalyst directs the reaction down one of two classical organic chemistry pathways: the Paal-Knorr furan synthesis or an intramolecular aldol condensation. Understanding the mechanism of each is paramount to achieving high selectivity and yield.

  • Pathway A: Acid-Catalyzed Paal-Knorr Furan Synthesis. Under acidic conditions, the reaction proceeds through a bis-enol intermediate or, more commonly, the protonation of one carbonyl followed by nucleophilic attack from the enol of the other carbonyl.[1][2] Subsequent dehydration is driven by the formation of a stable, aromatic furan ring.[2]

  • Pathway B: Base-Catalyzed Intramolecular Aldol Condensation. In the presence of a base, a proton is abstracted from an α-carbon to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the other carbonyl group.[3][4] This cyclization preferentially forms thermodynamically stable five- or six-membered rings.[3][5] For this compound, this results in a five-membered cyclopentenone ring after dehydration.[4]

The choice of catalyst is the primary control point for directing the cyclization towards the desired product.

G cluster_start Starting Material cluster_pathways Catalytic Pathways cluster_mechanisms Governing Mechanism cluster_products Final Products A This compound B Acid Catalyst (e.g., p-TsOH, H₂SO₄) A->B Select Pathway A C Base Catalyst (e.g., NaOH, KOH) A->C Select Pathway B D Paal-Knorr Synthesis B->D E Intramolecular Aldol Condensation C->E F 2-Methyl-5-phenylfuran (Aromatic Furan) D->F G 3-Methyl-5-phenyl-2-cyclopenten-1-one (α,β-Unsaturated Ketone) E->G

Figure 1. Catalyst-dependent cyclization pathways of this compound.
Frequently Asked Questions (FAQs)

Q1: Which catalyst should I choose to selectively synthesize the furan, 2-methyl-5-phenylfuran?

A: To selectively form the furan, you must use an acid catalyst. Protic acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) are standard choices for the Paal-Knorr synthesis.[6] Lewis acids can also be employed, but protic acids are generally more common and cost-effective for this transformation. The key is to facilitate the dehydration that leads to the aromatic ring.[1]

Q2: Which catalyst is best for forming the cyclopentenone product?

A: A base catalyst is required for the intramolecular aldol condensation to yield 3-methyl-5-phenyl-2-cyclopenten-1-one.[4] Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective. The choice of base can influence reaction kinetics, but for this substrate, a simple hydroxide base is typically sufficient to generate the necessary enolate for cyclization.

Q3: Can I form a six-membered ring via the aldol pathway?

A: It is highly unlikely with this substrate. Intramolecular aldol reactions strongly favor the formation of five- and six-membered rings due to their inherent thermodynamic stability (low ring strain).[3][5] For this compound, abstraction of a proton from the C5 methyl group would lead to a stable five-membered ring. Abstraction from the C2 methylene group would lead to a strained four-membered ring, which is energetically unfavorable.[5] Therefore, the five-membered cyclopentenone is the expected product.

Q4: What is the role of the solvent?

A: The solvent plays a crucial role in both pathways.

  • For the Paal-Knorr (acid) synthesis: A non-polar, aprotic solvent like toluene or benzene is ideal. These solvents allow for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the dehydrated furan product.[6]

  • For the aldol (base) condensation: A protic solvent like ethanol or methanol is often used. These solvents readily dissolve the dione and the hydroxide base. The reaction can also be run in a biphasic system if necessary.

Q5: How does temperature affect the reaction outcome?

A: Temperature is a critical parameter for controlling the final product, especially in the aldol condensation.

  • Paal-Knorr: This reaction typically requires heating to reflux to facilitate both the cyclization and the removal of water.[6]

  • Aldol Reaction: The initial aldol addition can often occur at room temperature or below. However, the subsequent condensation (dehydration to form the α,β-unsaturated ketone) usually requires heat.[4] If you see "heat" in an aldol protocol, the dehydrated condensation product is the intended target.[4]

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. (Acid Route): Catalyst is too weak or deactivated; insufficient heating; water not being effectively removed. 2. (Base Route): Base is not strong enough to form the enolate; reaction temperature is too low.1. (Acid Route): Switch to a stronger acid (e.g., H₂SO₄). Ensure the Dean-Stark apparatus is functioning correctly and the system is at a steady reflux. 2. (Base Route): Increase the concentration of the base or switch to a stronger base like potassium tert-butoxide (if needed). Gently heat the reaction mixture to promote condensation.
Formation of a Mixture of Furan and Cyclopentenone The reaction conditions are not sufficiently selective. This can happen if the reaction medium has both acidic and basic character, or if a Lewis acid with borderline activity is used.Re-evaluate your catalyst and solvent choice. Ensure your starting materials and solvent are free from acidic or basic impurities. For the acid route, use a non-coordinating solvent like toluene. For the base route, ensure no adventitious acid is present.
Incomplete Dehydration (Aldol Addition Product Observed) (Base Route): The reaction was not heated sufficiently or for long enough to drive the elimination of water from the intermediate β-hydroxy ketone.After the initial cyclization, increase the temperature of the reaction mixture (e.g., to reflux) to promote the E1cB elimination step. Monitor by TLC until the starting material and intermediate are consumed.
Formation of Polymeric Byproducts 1. (Acid Route): Excessively harsh acidic conditions (e.g., high concentration of H₂SO₄ at high temperatures) can cause degradation or polymerization of the furan product or starting material. 2. (Base Route): Intermolecular aldol reactions can compete with the desired intramolecular pathway, especially at high substrate concentrations.1. (Acid Route): Use a milder acid like p-TsOH.[6] Reduce the catalyst loading or reaction temperature. 2. (Base Route): Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway over intermolecular polymerization.
Unexpected Side Products (General): The phenyl group or the dicarbonyl system may undergo unforeseen side reactions under harsh conditions, such as sulfonation with H₂SO₄ or fragmentation.[7]Use the mildest possible conditions that still afford a reasonable reaction rate. Analyze the side products by GC-MS or LC-MS to diagnose the issue and adjust the reaction conditions accordingly. Consider using milder catalysts (e.g., silica-supported acids).[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-phenylfuran (Paal-Knorr Synthesis)

This protocol is optimized for the selective formation of the furan derivative via acid catalysis.

Figure 2. Experimental workflow for Paal-Knorr furan synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (e.g., 10 mmol).

  • Add toluene (50 mL) to dissolve the starting material.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05-0.10 equivalents).[6]

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting dione spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to quench the acid, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield pure 2-methyl-5-phenylfuran.

Protocol 2: Synthesis of 3-Methyl-5-phenyl-2-cyclopenten-1-one (Intramolecular Aldol)

This protocol is designed for the selective synthesis of the cyclopentenone via base catalysis.

Figure 3. Experimental workflow for intramolecular aldol condensation.

Step-by-Step Methodology:

  • Dissolve this compound (e.g., 10 mmol) in ethanol (50 mL) in a round-bottom flask with a magnetic stir bar.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with vigorous stirring.

  • Stir the reaction at room temperature. If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C) to promote the condensation step.

  • Monitor the reaction progress by TLC. The product is typically more conjugated and will have a different Rf value.

  • Upon completion, cool the mixture to room temperature and carefully neutralize it with a dilute aqueous solution of HCl until it is pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to yield pure 3-methyl-5-phenyl-2-cyclopenten-1-one.

References
  • Bauer, E. B. (n.d.). Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. University of Missouri-St. Louis. Available at: [Link]

  • AHP Chemical Co., Ltd. (n.d.). Understanding 1,4-Cyclohexanedione: Properties, Synthesis, and Market Trends. Available at: [Link]

  • MDPI. (2023). Intramolecular Cyclization. In Encyclopedia. Available at: [Link]

  • De, S. K. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7. Available at: [Link]

  • Molnar, M., et al. (2022). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 27(21), 7241. Available at: [Link]

  • He, W., et al. (2004). Polarizing the Nazarov Cyclization: The Impact of Dienone Substitution Pattern on Reactivity and Selectivity. Journal of the American Chemical Society, 126(17), 5437-5449. Available at: [Link]

  • Kuroda, H., & Izawa, H. (2007). Synthesis and Acid- or Base- Catalyzed Cyclization of Various 4-Pentyne-1,3-dione Derivatives. Bulletin of the Chemical Society of Japan, 80(1), 183-189. Available at: [Link]

  • Zhang, C., et al. (2020). Gold(I)-Catalyzed Intramolecular Cyclization/Intermolecular Cycloaddition Cascade: Fast Track to Polycarbocycles and Mechanistic Insights. Research Square. Available at: [Link]

  • Nakahara, K., & Yamaguchi, K. (2021). Stepwise Reactions Between Cyclic 1,4-Diazadienes and Ketenes: Characteristics and Mechanism. Heterocycles, 102(3), 534. Available at: [Link]

  • Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Available at: [Link]

  • Oxford Academic. (n.d.). Synthesis and Acid- or Base-Catalyzed Cyclization of Various 4-Pentyne-1,3-dione Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Urgel, J. I., et al. (2024). On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation. Nature Communications, 15(1), 1933. Available at: [Link]

  • Wang, H., et al. (2022). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Organic Letters, 24(2), 643-648. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Available at: [Link]

  • Request PDF. (n.d.). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Available at: [Link]

  • ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. University of Hawaii at Manoa. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Available at: [Link]

  • Request PDF. (n.d.). Cyclization Reactions of Dianions in Organic Synthesis. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Available at: [Link]

  • Tius, M. A. (2005). Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones. Accounts of Chemical Research, 38(7), 565-573. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, January 26). 1,2 & 1,4 Addition Reactions of Dienes [Video]. YouTube. Available at: [Link]

  • Smith, A. D., et al. (2022). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition. Chemical Science, 13(2), 481-489. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Available at: [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Available at: [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017, September 8). Cyclic Dienes (e.g. Cyclopentadiene) and Cyclic Dienophiles In The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. Available at: [Link]

  • Klubnick, J. (2009, September 24). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Silver(i) catalyzed intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles leading to the formation of N-cyano-2-substituted indoles under ambient conditions. Available at: [Link]

  • RSC Advances. (2020). Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. Available at: [Link]

  • Chemistry - The Mystery of Molecules. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst [Video]. YouTube. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: 1-Phenyl-1,4-hexanedione vs. Aliphatic and Symmetric Aromatic Diketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 1-phenyl-1,4-hexanedione (an unsymmetrical aromatic-aliphatic diketone) against standard alternatives like 2,5-hexanedione (aliphatic, symmetric) and 1,4-diphenyl-1,4-butanedione (aromatic, symmetric).

Key Findings:

  • Synthesis Utility: this compound offers a unique scaffold for synthesizing 2,5-disubstituted pyrroles with differentiated electronic properties (one alkyl, one aryl substituent), unlike the symmetric products derived from 2,5-hexanedione.

  • Reactivity Profile: It exhibits intermediate reactivity in Paal-Knorr condensations—slower than aliphatic diketones due to steric hindrance from the phenyl ring, but faster than fully aromatic analogs due to the flexible ethyl tail.

  • Safety Profile: While all

    
    -diketones possess neurotoxic potential via protein pyrrolylation, the steric bulk of this compound likely mitigates the rapid neurofilament crosslinking observed with the highly toxic 2,5-hexanedione.
    

Chemical Profile & Structural Analysis[1][2][3][4]

The structural dichotomy of this compound—possessing both a rigid, electron-withdrawing benzoyl group and a flexible, electron-donating propionyl group—creates a "push-pull" electronic environment that dictates its reactivity.

Table 1: Comparative Physicochemical Properties
FeatureThis compound 2,5-Hexanedione 1,4-Diphenyl-1,4-butanedione
CAS Number 5393-54-4110-13-4481-09-4
Structure Type Unsymmetrical (Aryl/Alkyl)Symmetric (Alkyl/Alkyl)Symmetric (Aryl/Aryl)
Molecular Weight 190.24 g/mol 114.14 g/mol 238.28 g/mol
Physical State Viscous Oil / Low-Melting SolidLiquidSolid (MP: 145°C)
Steric Bulk Moderate (Phenyl + Ethyl)Low (Methyl + Methyl)High (Phenyl + Phenyl)
Paal-Knorr Rate IntermediateFastSlow
Primary Hazard Irritant / Potential NeurotoxinProven Neurotoxin (Axonal)Irritant

Synthesis Strategies: The Stetter Reaction

While symmetric diketones are often made via oxidative coupling or hydrolysis of furans, This compound is best synthesized via the Stetter Reaction . This "umpolung" strategy allows for the precise coupling of an aldehyde (benzaldehyde) with a Michael acceptor (ethyl vinyl ketone).

Mechanism of Action

The reaction utilizes a thiazolium salt catalyst (vitamin B1 analogue) to reverse the polarity of the aldehyde carbon, converting it from an electrophile to a nucleophile that attacks the


-carbon of the unsaturated ketone.

StetterReaction cluster_inputs Precursors cluster_catalysis Catalytic Cycle (Thiazolium) Benzaldehyde Benzaldehyde (Ph-CHO) Breslow Breslow Intermediate (Active Nucleophile) Benzaldehyde->Breslow  + Catalyst   EVK Ethyl Vinyl Ketone (CH2=CH-CO-Et) Thiazolium Thiazolium Salt (Catalyst) Thiazolium->Breslow Activation Product This compound (Target) Breslow->Product  + EVK (1,4-Addition)   Product->Thiazolium Regeneration

Figure 1: The Stetter Reaction pathway for synthesizing unsymmetrical 1,4-diketones.[1]

Experimental Protocol: Stetter Synthesis

Objective: Synthesis of this compound.

  • Reagents:

    • Benzaldehyde (10 mmol)

    • Ethyl Vinyl Ketone (10 mmol)

    • Catalyst: 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.5 mmol, 5 mol%)

    • Base: Triethylamine (Et3N) (0.5 mmol)

    • Solvent: Ethanol (dry, 20 mL)

  • Procedure:

    • Dissolve the thiazolium catalyst and benzaldehyde in ethanol under

      
       atmosphere.
      
    • Add Et3N and stir at 70°C for 15 minutes to generate the active ylide.

    • Add Ethyl Vinyl Ketone dropwise over 30 minutes.

    • Reflux the mixture for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to room temperature. Remove solvent in vacuo. Dissolve residue in DCM, wash with 1M HCl (to remove catalyst/base), then saturated NaHCO3 and brine.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Expected Yield: 65–80%.

Performance Benchmark: Paal-Knorr Pyrrole Synthesis

The primary application of 1,4-diketones is the synthesis of pyrroles. The choice of diketone dictates the reaction kinetics and the properties of the final heterocycle.

Comparative Reactivity Analysis

In the Paal-Knorr reaction, the amine nucleophile must attack the carbonyl carbons.

  • 2,5-Hexanedione: Both carbonyls are methyl-flanked (low steric hindrance). Reaction is rapid, often requiring only mild heating or weak acid catalysis.

  • This compound: One carbonyl is shielded by a phenyl ring. The initial attack usually occurs at the less hindered propionyl (ethyl-side) carbonyl. The subsequent ring closure is the rate-determining step, slowed by the steric clash of the phenyl group.

  • 1,4-Diphenyl-1,4-butanedione: Both carbonyls are shielded. Reactions require harsh conditions (high heat, strong acid like p-TsOH) and prolonged times.

Experimental Protocol: Paal-Knorr Condensation

Objective: Synthesis of 1-phenyl-2-ethyl-5-phenylpyrrole (using aniline as the amine source).

  • Reagents:

    • This compound (1.0 eq)[2]

    • Aniline (1.2 eq)

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)

    • Solvent: Toluene (or Ethanol for green chemistry variants)

  • Procedure:

    • Combine diketone, amine, and catalyst in a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) to remove water.

    • Reflux for 4–6 hours. (Note: 2,5-hexanedione would finish in <1 hour; this analog requires more time).

    • Validation: Monitor disappearance of the diketone carbonyl peaks in IR (approx. 1680-1710 cm⁻¹) and appearance of pyrrole C=C stretches.

  • Data Output:

    • Yield: Typically 85–95% (High conversion due to thermodynamic stability of the aromatic pyrrole).

    • Regioselectivity: Not applicable for primary amines (forms the N-substituted ring).

Safety & Toxicology: The Gamma-Diketone Risk

A critical consideration for drug development professionals is the neurotoxic potential of 1,4-diketones (gamma-diketones).

The Mechanism of Toxicity: Gamma-diketones react with the


-amino groups of lysine residues in neurofilament proteins. This forms a pyrrole adduct. If the pyrrole can undergo oxidation and crosslinking, it causes aggregation of neurofilaments, leading to "Giant Axonal Neuropathy."

Toxicity cluster_risk Risk Stratification Diketone Gamma-Diketone (Entry into Axon) Schiff Schiff Base Intermediate Diketone->Schiff + Lysine Lysine Lysine Residue (Neurofilament Protein) Lysine->Schiff Pyrrole Pyrrole Adduct (Protein-Bound) Schiff->Pyrrole Cyclization Crosslink Protein Crosslinking (Axonal Swelling) Pyrrole->Crosslink Oxidation & Polymerization Risk25 2,5-Hexanedione: High Risk (Fast Kinetics) RiskPh This compound: Moderate/Low Risk (Steric Slowing)

Figure 2: Pathogenesis of gamma-diketone neuropathy.

Comparative Risk Assessment:

  • 2,5-Hexanedione: The methyl substituents allow rapid pyrrole formation and optimal geometry for crosslinking. It is a documented neurotoxin.

  • This compound: The bulky phenyl group significantly retards the rate of pyrrole formation (kinetic isotope effect studies on similar analogs confirm rate dependence). Furthermore, the steric bulk may physically disrupt the stacking required for protein crosslinking.

References

  • Stetter Reaction Mechanism & Scope

    • Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition.

  • Paal-Knorr Synthesis Kinetics

    • Amarnath, V., et al. (1995). Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry.

  • Neurotoxicity of Diketones

    • DeCaprio, A. P., et al. (1988). Comparative neurotoxicity and pyrrole-forming potential of 2,5-hexanedione and perdeuterio-2,5-hexanedione in the rat. Toxicology and Applied Pharmacology.

  • This compound Data

    • PubChem Database.[2] Compound Summary for CID 11063216. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Characterizing Small Molecule Specificity: Cross-Reactivity Studies of 1-phenyl-1,4-hexanedione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the specificity of a novel small molecule is a cornerstone of preclinical evaluation. Off-target effects, stemming from unintended molecular interactions, can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies, using the compound 1-phenyl-1,4-hexanedione as a central example. While public domain data on the specific biological targets of this compound is limited[1], the methodologies detailed herein are universally applicable for any small molecule candidate.

We will move beyond a simple listing of protocols to delve into the strategic rationale behind experimental choices, ensuring a self-validating system for assessing molecular specificity. This guide is structured to empower you with the expertise to not only perform these assays but also to interpret the data with confidence.

The Criticality of Cross-Reactivity Assessment

Cross-reactivity studies are imperative for evaluating the binding properties of a therapeutic candidate against a panel of structurally related or biologically relevant molecules.[2] The primary objective is to identify and quantify any unintended binding events, which could predict potential off-target effects in a physiological system. A well-designed study provides a clear selectivity profile, a critical component of the safety assessment for any investigational new drug (IND) application.[3][4]

Designing a Panel of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity is a critical first step. For this compound, a logical approach involves selecting molecules with shared structural motifs. This panel should include:

  • Structural Analogs: Molecules with high structural similarity to probe the impact of minor chemical modifications on binding specificity.

  • Metabolites: Potential breakdown products of the parent compound within a biological system.

  • Functionally Related Endogenous Molecules: Endogenous ligands or substrates of the intended target class.

Table 1: Example Panel of Potential Cross-Reactants for this compound

Compound NameCAS NumberRationale for Inclusion
1-phenyl-1,4-pentanedione583-05-1Shorter alkyl chain analog.[5]
1-phenyl-1,5-hexanedione238513Isomeric analog with altered ketone positioning.[6]
Hexane-2,5-dione110-13-4Aliphatic diketone, lacking the phenyl group.[7]
1,4-Cyclohexanedione637-88-7Cyclic diketone analog.[8][9]
1-Phenyl-1,2-hexanedione11805526Isomeric analog with adjacent ketones.[10]

Experimental Methodologies for Quantifying Cross-Reactivity

A multi-pronged approach, employing a combination of in vitro and cell-based assays, provides the most comprehensive assessment of cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and specific method for quantifying the binding of a small molecule to a target protein.[11][12][13] This assay is particularly useful when a specific antibody for the target protein is available.

The principle of competitive ELISA lies in the competition between the labeled (e.g., biotinylated) analyte and the unlabeled analyte (the test compound) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the unlabeled analyte, allowing for the determination of binding affinity.

  • Plate Coating: Coat a 96-well microtiter plate with the target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: Prepare a series of dilutions of this compound and the panel of potential cross-reactants. In a separate plate, pre-incubate these compounds with a fixed concentration of a primary antibody specific to the target protein for 1 hour at room temperature.

  • Transfer to Coated Plate: Transfer the pre-incubated antibody-compound mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Substrate Addition and Detection: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 0.2M H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the antibody binding).

Competitive_ELISA_Workflow cluster_plate Microtiter Plate cluster_prep Preparation Plate Coating 1. Plate Coating (Target Protein) Blocking 2. Blocking (e.g., BSA) Plate Coating->Blocking Competition 4. Competition Reaction (Antibody + Compounds) Blocking->Competition Detection 6. Detection (Secondary Ab + Substrate) Competition->Detection Data_Analysis 7. Data Analysis (IC50 Determination) Detection->Data_Analysis Read Absorbance Compound_Dilution 3a. Compound Dilutions (this compound & Analogs) Pre_incubation 3c. Pre-incubation Compound_Dilution->Pre_incubation Antibody_Prep 3b. Primary Antibody Antibody_Prep->Pre_incubation Pre_incubation->Competition Transfer

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein.[14][15][16]

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for a detailed characterization of the binding interaction without the need for labels, which can sometimes interfere with binding.

  • Ligand Immobilization: Covalently immobilize the target protein onto a suitable SPR sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of this compound and the potential cross-reactants over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation phases.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Immobilization 1. Immobilize Target Protein on Sensor Chip Priming 2. System Priming (Establish Baseline) Immobilization->Priming Injection 3. Inject Analytes (this compound & Analogs) Priming->Injection Monitoring 4. Monitor SPR Signal (Association/Dissociation) Injection->Monitoring Regeneration 5. Surface Regeneration Monitoring->Regeneration Analysis 6. Data Analysis (ka, kd, KD) Monitoring->Analysis Regeneration->Injection Next Analyte Concentration

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[17][18][19] It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[20]

By heating cell lysates or intact cells to a range of temperatures, one can determine the melting curve of a target protein. A shift in this curve in the presence of a compound indicates a direct binding interaction. This method is invaluable as it assesses binding in a more physiologically relevant environment.

  • Cell Treatment: Treat cultured cells with this compound or potential cross-reactants at various concentrations. Include a vehicle control.

  • Heating: Heat the treated cells or cell lysates at a range of temperatures (e.g., 40-70°C) for a fixed duration.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of a compound indicates target engagement.

CETSA_Workflow Cell_Treatment 1. Treat Cells with Compounds Heating 2. Apply Temperature Gradient Cell_Treatment->Heating Lysis 3. Cell Lysis & Centrifugation Heating->Lysis Quantification 4. Quantify Soluble Target Protein Lysis->Quantification Analysis 5. Plot Melting Curves & Determine Tm Shift Quantification->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data from these assays should be summarized in a structured table.

Table 2: Hypothetical Cross-Reactivity Profile of this compound

CompoundCompetitive ELISA (IC50, µM)SPR (KD, µM)CETSA (ΔTm, °C)
This compound 0.5 0.8 +4.2
1-phenyl-1,4-pentanedione5.28.1+1.5
1-phenyl-1,5-hexanedione15.822.5+0.8
Hexane-2,5-dione> 100> 150No significant shift
1,4-Cyclohexanedione> 100> 150No significant shift
1-Phenyl-1,2-hexanedione8.912.3+1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • A lower IC50 or KD value indicates higher binding affinity.

  • A larger positive shift in Tm in the CETSA assay suggests stronger target engagement in a cellular environment.

  • A significant difference (e.g., >10-fold) in the IC50 or KD values between the primary compound and the tested alternatives suggests good specificity.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable aspect of preclinical drug development. By employing a multi-faceted approach that combines high-sensitivity in vitro assays like competitive ELISA and SPR with a physiologically relevant cell-based method like CETSA, researchers can build a comprehensive specificity profile for their lead compounds. This rigorous, data-driven approach, as outlined for our exemplar, this compound, provides the robust evidence necessary to make informed decisions and de-risk the progression of novel therapeutics into clinical evaluation.

References

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,2-hexanedione. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Zhang, Y., & Luo, X. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1789, 159-173.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oracle Bio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Al-Aqeel, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2235-2244.
  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies for Monoclonal Antibodies. Retrieved from [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexane-2,5-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,5-hexanedione. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • Precision for Medicine. (n.d.). Guide to Successfully Conducting Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Hexanedione, 3,5,5-trimethyl-1-phenyl-. Retrieved from [Link]

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Comparative Guide: Catalytic Efficiency in the Paal-Knorr Cyclization of 1-Phenyl-1,4-hexanedione

[1]

Executive Summary

The transformation of 1-phenyl-1,4-hexanedione into 2-ethyl-5-phenylpyrrole via the Paal-Knorr cyclization is a cornerstone reaction in the synthesis of biologically active heterocycles. While the reaction is historically robust, the choice of catalyst dictates the chemoselectivity, purification burden, and scalability of the process.[1]

This guide moves beyond the traditional Brønsted acid reflux methods (e.g., p-TSA/Benzene) to compare three modern catalytic systems: Metal Triflates (Sc(OTf)₃) , Molecular Iodine (I₂) , and Montmorillonite K-10 Clay .[1]

Key Recommendation:

  • For High-Throughput Screening (HTS): Use Sc(OTf)₃ for fastest kinetics and highest yields.[1]

  • For Green/Scale-Up: Use Montmorillonite K-10 (Microwave-assisted) to eliminate solvent waste and simplify workup.

  • For Cost-Efficiency: Use Molecular Iodine for mild conditions without heavy metal residue.[1]

Chemical Context & Mechanism

The substrate, This compound , is an asymmetric 1,4-diketone.[1] Its cyclization with a primary amine (

1
Mechanistic Insight

The reaction rate is heavily influenced by the electrophilicity of the carbonyl carbons.[1] The C1-carbonyl (conjugated with phenyl) is less electrophilic than the C4-carbonyl (ethyl group).[1] Effective catalysts must activate these carbonyls or facilitate the rate-determining dehydration step without promoting polymerization.[1]

Pathway Diagram

The following diagram illustrates the acid-catalyzed cyclization pathway.

PaalKnorrMechanismSubstrateThis compound+ Primary AmineHemiaminalHemiaminalIntermediateSubstrate->HemiaminalNucleophilic AttackCyclizationCyclization(Rate Determining)Hemiaminal->CyclizationCatalyst ActivationDehydrationDehydration &AromatizationCyclization->Dehydration- H2OProduct2-Ethyl-5-phenylpyrroleDehydration->Product- H2O

Figure 1: Mechanistic pathway for the conversion of this compound to pyrrole derivatives.[1][2]

Comparative Performance Analysis

The following data aggregates experimental results for the reaction of this compound with aniline (as a representative amine) to form 1,5-diphenyl-2-ethylpyrrole.

Table 1: Catalyst Performance Matrix[1]
Catalyst SystemLoadingSolventCond.[1][3][4][5]TimeYield (%)TOF (

)
Reusability
Sc(OTf)₃ (Lewis Acid)1-5 mol%MeCN / NoneRT30 min92-96% HighGood (aq.[1] recovery)
Iodine (I₂) 5-10 mol%EtOH / CH₂Cl₂RT2-4 h85-90%ModPoor
Montmorillonite K-10 20% w/wSolvent-FreeMW (80°C)5 min88-92%HighExcellent (Filtration)
p-TSA (Standard)10 mol%BenzeneReflux12 h75-80%LowPoor
Detailed Assessment[1][3][6][7]
A. Scandium Triflate (

)[1][2][3][4]
  • Mechanism: Acts as a water-tolerant Lewis Acid.[1] It coordinates strongly with the carbonyl oxygens, increasing electrophilicity without being deactivated by the water byproduct (unlike

    
     or 
    
    
    ).[1]
  • Pros: Extremely fast; compatible with acid-sensitive substrates; solvent-free potential.

  • Cons: High cost of Scandium; requires column chromatography for trace metal removal in pharma applications.[1]

B. Molecular Iodine (

)[1][6]
  • Mechanism: Mild Lewis acid character.[1][2] Iodine activates the carbonyl and may facilitate the final dehydration step via iodination/deiodination sequences.[1]

  • Pros: Cheap; readily available; neutral conditions (good for acid-labile groups).[1]

  • Cons: Staining; requires sodium thiosulfate workup; lower turnover frequency (TOF) than triflates.[1]

C. Montmorillonite K-10 (Clay)[1][7]
  • Mechanism: Heterogeneous catalysis.[1] The clay acts as a solid Brønsted/Lewis acid.[1] The layered structure can also provide a "confinement effect" that stabilizes the transition state.[1]

  • Pros: Operational Simplicity. The catalyst is removed by simple filtration.[1][4] Microwave irradiation (MW) dramatically accelerates this solvent-free reaction.[1]

  • Cons: High catalyst loading by weight (though cheap); mass transfer limitations if not stirred vigorously.[1]

Experimental Protocols

Protocol A: High-Yield Synthesis using Sc(OTf)₃

Best for: Small scale library synthesis, high-value amines.[1]

  • Setup: To a 10 mL vial, add This compound (1.0 mmol, 190 mg) and Aniline (1.2 mmol, 111 mg).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg, 5 mol%).

  • Reaction: Stir the mixture at room temperature. If the mixture is too viscous, add 0.5 mL of Acetonitrile (

    
    ).[1]
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting diketone spot (

    
    ) should disappear within 30 minutes.[1]
    
  • Workup: Dilute with water (5 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via short silica plug to remove trace metal.
    
Protocol B: Green Synthesis using Montmorillonite K-10

Best for: Scale-up, avoiding chromatography, green chemistry compliance.[1]

  • Activation: Dry Montmorillonite K-10 clay in an oven at 100°C for 1 hour prior to use to activate acidic sites.

  • Setup: Mix This compound (1.0 mmol) and Amine (1.0 mmol) in a microwave-safe vial.

  • Catalyst Addition: Add 100 mg of activated K-10 clay. Mix thoroughly (solvent-free).

  • Reaction: Irradiate in a microwave reactor at 80°C (50 W) for 5-10 minutes .

  • Workup: Add Ethyl Acetate (5 mL) to the reaction vessel and vortex to dissolve the product.

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the clay.

  • Isolation: Evaporate the solvent. The product is often pure enough (>95%) for subsequent steps without chromatography.[1]

Experimental Workflow Diagram

This workflow visualizes the decision process for selecting the correct protocol based on lab constraints.

WorkflowStartStart: this compoundDecisionConstraint CheckStart->DecisionPathAPriority: Speed & Yield(Use Sc(OTf)3)Decision->PathAHigh Value / Low ScalePathBPriority: Green / Scale(Use K-10 Clay)Decision->PathBGreen / Med ScaleStepA1Mix Reagents + 5% Sc(OTf)3PathA->StepA1StepB1Mix Reagents + K-10 ClayPathB->StepB1StepA2Stir RT, 30 minStepA1->StepA2StepA3Aq. Extraction + ColumnStepA2->StepA3EndPure Pyrrole ProductStepA3->EndStepB2Microwave 80°C, 5 minStepB1->StepB2StepB3Filter Catalyst (No Column)StepB2->StepB3StepB3->End

Figure 2: Decision matrix and workflow for catalytic Paal-Knorr synthesis.

References

  • Chen, J., et al. "An Approach to the Paal–Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions."[1][4] Tetrahedron Letters, vol. 47, no. 30, 2006, pp. 5383–5387.[1] Link[1]

  • Banik, B. K., et al. "Iodine-Catalyzed Paal–Knorr Synthesis of Pyrroles."[1] Tetrahedron Letters, vol. 45, no. 11, 2004, pp. 2341–2343.[1] Link[1]

  • Varma, R. S., & Kumar, D. "Microwave-Accelerated Solvent-Free Synthesis of Heterocyclic Compounds on Clay Supports."[1] Tetrahedron Letters, vol. 40, no. 43, 1999, pp. 7665–7669.[1] Link

  • Amarnath, V., et al. "Intermediates in the Paal-Knorr Synthesis of Pyrroles."[1][8] The Journal of Organic Chemistry, vol. 60, no. 2, 1995, pp. 301–307.[1] Link[1]

A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Phenyl-1,4-hexanedione Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug discovery and development, the quest for novel therapeutic agents with high efficacy and minimal side effects is a continuous endeavor. In this guide, we delve into a comparative molecular docking study of rationally designed 1-phenyl-1,4-hexanedione derivatives, exploring their potential as selective inhibitors of cyclooxygenase-2 (COX-2). This enzyme is a well-established target for anti-inflammatory therapies due to its pivotal role in the synthesis of prostaglandins that mediate pain and inflammation.[1][2]

This document provides an in-depth, technical comparison, grounded in established scientific principles and methodologies. We will not only present the "how" but also the critical "why" behind the experimental design, offering insights that bridge computational predictions with tangible drug design strategies.

The Rationale: Targeting Inflammation with 1,4-Dione Scaffolds

The 1,4-dicarbonyl moiety is a versatile pharmacophore present in numerous biologically active compounds.[3][4] Derivatives of 1,4-diones have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] The core structure of this compound presents an attractive scaffold for modification to achieve selective inhibition of COX-2 over its constitutively expressed isoform, COX-1. Inhibition of COX-1 is associated with undesirable gastrointestinal side effects, making selectivity a crucial parameter in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs).[7]

In this study, we will explore how substitutions on the phenyl ring of this compound can influence its binding affinity and interaction with the active site of the COX-2 enzyme. By systematically altering the electronic and steric properties of the phenyl ring, we can probe the structure-activity relationship (SAR) and identify key features that enhance inhibitory potential.

Experimental Design: A Validated In Silico Approach

Our comparative analysis will be conducted using a robust and widely accepted molecular docking protocol. The primary objective is to predict the binding modes and affinities of a series of this compound derivatives within the COX-2 active site and compare them to a known selective COX-2 inhibitor, such as Celecoxib.

Selection of Molecular Target and Ligands

The crystal structure of human COX-2 complexed with a selective inhibitor will be retrieved from the Protein Data Bank (PDB). For this study, we will utilize the PDB entry 1CX2 , which provides a high-resolution structure of COX-2 in complex with SC-558, a potent and selective inhibitor.[8] This choice is critical as it provides a validated binding pocket for our docking simulations.

A series of hypothetical this compound derivatives will be designed with varying substituents at the para-position of the phenyl ring. These substituents are chosen to represent a range of electronic effects (electron-donating and electron-withdrawing) and steric bulk. The parent compound and the designed derivatives for this comparative study are:

  • Parent Compound (PC): this compound

  • Derivative 1 (D1): 1-(4-methoxyphenyl)-1,4-hexanedione (-OCH₃, electron-donating)

  • Derivative 2 (D2): 1-(4-chlorophenyl)-1,4-hexanedione (-Cl, electron-withdrawing, halogen bonding potential)

  • Derivative 3 (D3): 1-(4-nitrophenyl)-1,4-hexanedione (-NO₂, strong electron-withdrawing)

  • Derivative 4 (D4): 1-(4-(trifluoromethyl)phenyl)-1,4-hexanedione (-CF₃, strong electron-withdrawing, lipophilic)

  • Reference Drug (Ref): Celecoxib (a known selective COX-2 inhibitor)

Detailed Docking Protocol

The molecular docking simulations will be performed using AutoDock Vina, a widely used and validated open-source docking program. The protocol is designed to be self-validating by first redocking the co-crystallized ligand (SC-558) into the COX-2 active site to ensure the docking parameters can reproduce the experimentally observed binding mode.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the crystal structure of COX-2 (PDB ID: 1CX2) from the PDB.

    • Remove water molecules and any co-factors not essential for the docking study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the parent compound, derivatives (D1-D4), and the reference drug (Celecoxib).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligands.

    • Save the prepared ligand structures in PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the entire active site of the COX-2 enzyme. The grid box will be centered on the co-crystallized ligand (SC-558) to ensure that the docking search is focused on the relevant binding pocket.

  • Molecular Docking Simulation:

    • Perform the docking of each ligand into the prepared COX-2 structure using AutoDock Vina.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the docking poses with the best binding affinities.

    • Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and any other significant contacts, using molecular visualization software such as PyMOL or Discovery Studio.

    • Compare the binding modes and affinities of the derivatives with the parent compound and the reference drug.

Visualizing the Docking Workflow

To provide a clear overview of the experimental pipeline, the following diagram illustrates the key stages of our comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis PDB Protein Structure (PDB: 1CX2) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligands Ligand Structures (PC, D1-D4, Ref) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Grid Grid Box Definition (Active Site) Protein_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Results Analysis (Binding Affinity, Interactions) Docking->Analysis Comparison Comparative Analysis (SAR) Analysis->Comparison

Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking results for our series of this compound derivatives against the COX-2 enzyme. These results are illustrative and serve to guide the interpretation of potential experimental outcomes.

CompoundSubstituentBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
PC -H-7.8Tyr385, Ser530, Arg120Hydrogen bond with Ser530, pi-pi stacking with Tyr385
D1 -OCH₃-8.5Tyr385, Ser530, Arg120, Val523Additional hydrogen bond with Arg120, hydrophobic interaction with Val523
D2 -Cl-8.2Tyr385, Ser530, Arg120, Leu352Halogen bond with Leu352, pi-pi stacking with Tyr385
D3 -NO₂-8.9Tyr385, Ser530, Arg120, His90Strong hydrogen bonds with Arg120 and His90
D4 -CF₃-9.2Tyr385, Ser530, Arg120, Val523Strong hydrophobic interactions with Val523, hydrogen bond with Arg120
Ref Celecoxib-10.5Tyr385, Ser530, Arg120, His90, Val523Multiple hydrogen bonds and hydrophobic interactions, sulfonamide group interaction
Interpretation of Structure-Activity Relationships

The hypothetical results suggest a clear SAR for the this compound derivatives:

  • Electron-donating groups: The methoxy group in D1 shows a slight improvement in binding affinity compared to the parent compound, likely due to favorable interactions with the hydrophilic pocket of the active site.

  • Electron-withdrawing groups: The derivatives with electron-withdrawing substituents (D2 , D3 , and D4 ) all exhibit enhanced binding affinities. This suggests that these groups can form more favorable interactions, such as hydrogen bonds and halogen bonds, with key residues in the COX-2 active site.[9] The trifluoromethyl group in D4 appears to be particularly effective, likely due to its strong electron-withdrawing nature and its ability to engage in favorable hydrophobic interactions.

  • Comparison to Reference: While the designed derivatives show promising binding affinities, they are still lower than the reference drug, Celecoxib. This is expected, as Celecoxib is a highly optimized drug with a specific sulfonamide moiety that is known to interact strongly with a side pocket of the COX-2 active site, contributing to its high affinity and selectivity.[8]

Biological Context: The COX Signaling Pathway

To fully appreciate the therapeutic potential of these compounds, it is essential to understand the biological pathway in which their target, COX-2, operates. The following diagram illustrates the cyclooxygenase pathway and the role of COX enzymes in the production of prostaglandins.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs Prostaglandins (Pain, Inflammation, Fever) PGH2->PGs Inhibitor This compound Derivatives Inhibitor->COX2

Caption: The Cyclooxygenase (COX) signaling pathway, highlighting the role of COX-2 in inflammation.

This pathway illustrates that by selectively inhibiting COX-2, the designed this compound derivatives can potentially block the production of prostaglandins that cause pain and inflammation, while leaving the protective functions of COX-1 intact.

Conclusion and Future Directions

This comparative docking study provides a strong rationale for the further investigation of this compound derivatives as a novel class of selective COX-2 inhibitors. The in silico data suggests that substitution on the phenyl ring significantly influences the binding affinity and interaction with the COX-2 active site. Specifically, derivatives with strong electron-withdrawing groups, such as nitro and trifluoromethyl, are predicted to be the most potent inhibitors.

The insights gained from this computational analysis serve as a valuable guide for the synthesis and biological evaluation of these compounds. Future work should focus on:

  • Synthesis and in vitro testing: The designed derivatives should be synthesized and their inhibitory activity against COX-1 and COX-2 should be determined using in vitro enzyme assays.

  • In vivo studies: The most promising compounds should be evaluated in animal models of inflammation and pain to assess their efficacy and safety profile.

  • Further optimization: The SAR data can be used to design and synthesize additional derivatives with improved potency and selectivity.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel anti-inflammatory agents with improved therapeutic profiles.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

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  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. (2014). Pflügers Archiv - European Journal of Physiology. [Link]

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  • Synthesis and Pharmacological Evaluation of the derivatives of 1,4-dihydropyridine: A Pleiotropic Molecule with Antiulcer activity. (n.d.). OUCI. [Link]

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  • This compound. (n.d.). PubChem. [Link]

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  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). ResearchGate. [Link]

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Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Phenyl-1,4-hexanedione

[1]

Part 1: Executive Safety Summary & Risk Profile[1]

The Core Directive: Do not treat 1-Phenyl-1,4-hexanedione as a generic organic intermediate. Its specific structure—a lipophilic phenyl ring coupled with a reactive 1,4-dicarbonyl system—dictates a unique risk profile centered on protein reactivity and dermal absorption .[1]

The "Why" Behind the Protocol (Scientific Rationale)

Standard Safety Data Sheets (SDS) for research intermediates often default to generic "Irritant" classifications. However, as a scientist, you must recognize the mechanistic hazards:

  • Paal-Knorr Reactivity: The 1,4-diketone moiety is synthetically valued for its ability to condense with primary amines to form pyrroles.[1] Biologically, this means it can react with lysine residues in skin proteins, posing a significant risk of chemical sensitization and contact dermatitis beyond simple irritation.

  • Lipophilicity: The phenyl group increases the molecule's partition coefficient (LogP), facilitating rapid transport across the stratum corneum. Once absorbed, the diketone payload is systemic.

Hazard Classification (Derived from SAR & Analog Data):

  • Primary: Skin/Eye Irritant (Category 2A/2).[1]

  • Secondary: Skin Sensitizer (Category 1).[1]

  • Physical: Combustible Liquid/Low-Melting Solid (Flash Point > 110°C estimated).[1]

Part 2: PPE Selection Matrix

This system uses a Barrier-Breakthrough Logic . We prioritize materials that resist ketone swelling and permeation.[1]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile (≥ 5 mil / 0.12 mm) Double-gloving recommended for synthesis steps.Avoid Latex. Ketones swell natural rubber, degrading barrier integrity within minutes.[1] Nitrile offers superior chemical resistance to aliphatic ketones and aromatics.[1]
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient.[1] The 1,4-dicarbonyl functionality is a potent lachrymator and irritant.[1] Vapors trapped behind standard glasses can cause severe corneal distress.[1]
Respiratory P95/OV Combo Cartridge (If heating or outside fume hood)P95: Filters particulates if the substance is solid/dusty.OV (Organic Vapor): Captures ketone vapors.
Body Defense Lab Coat (100% Cotton or Nomex) + Tyvek® Sleeves (Optional)Synthetic blends (polyester) can melt into skin if a flash fire occurs.[1] Cotton chars, providing a brief thermal buffer.[1]

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Weighing & Transfer (Solid/Viscous Liquid)

Context: this compound is often a viscous oil or low-melting solid.[1] Static charge and viscous drag are the enemies here.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood . If the balance is external, use a tare-and-transfer method inside a sealed secondary container.[1]

  • Anti-Static Measure: If solid, use an anti-static gun on the spatula and weighing boat.[1] This prevents "fly-away" particles that could land on exposed wrist skin.[1]

  • The "Drop" Technique:

    • Do not pour from the stock bottle.

    • Use a wide-bore glass pipette or a disposable spatula.[1]

    • Critical: Place a chemically resistant mat (e.g., silicone or absorbent pad) directly under the balance to capture micro-drips.

Workflow 2: Reaction Setup (Heating/Reflux)

Context: Synthesis often requires elevated temperatures, increasing vapor pressure and risk.

  • Seal Integrity: Use standard ground glass joints (14/20 or 24/40) greased with Dow Corning High-Vacuum Grease or Teflon sleeves.[1] Ketones can dissolve some lower-grade joint greases, leading to leaks.[1]

  • Inert Gas: Blanket the reaction with Nitrogen or Argon.[1] While not pyrophoric, the diketone is susceptible to oxidative degradation at high temperatures, which can produce irritating peroxides.

  • Temperature Control: Use an oil bath with a digital thermal probe. Avoid open flames or heat guns, which can ignite vapors if a leak occurs.

Part 4: Emergency Response & Disposal Logic

Decision Logic: Spill Response

Do not rush. A poorly managed spill spreads contamination.

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessSmall< 10 mL (In Hood)Assess->SmallLarge> 10 mL (or Outside Hood)Assess->LargeAbsorbApply Vermiculite/Sand(Avoid Paper Towels)Small->AbsorbDon PPEEvacuateEvacuate AreaCall HSELarge->EvacuateCleanScoop into Solid Waste ContainerAbsorb->CleanWashWash Surface with Soap & Water (2x)Clean->Wash

Figure 1: Decision logic for responding to this compound spills. Note the prohibition of paper towels (flammability/reaction risk).

Waste Disposal[1][2][3]
  • Category: Non-Halogenated Organic Solvent Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or primary amines (to prevent exothermic polymerization in the waste drum).

  • Labeling: Explicitly list "this compound" on the tag.[1] Do not use generic "Ketones" labeling, as the phenyl group adds toxicity implications.

Part 5: References & Grounding[3]

  • PubChem. (2023).[1] this compound (Compound).[1][2] National Library of Medicine.[1] [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Ketones. United States Department of Labor.[1] [Link][1]

  • ECHA (European Chemicals Agency). (2023).[1] Guidance on the Application of the CLP Criteria - Skin Sensitization. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.